3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(4-Fluorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a piperidinylmethyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperidinylmethyl group, which may result in different biological activities.
3-(4-Chlorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.
3-(4-Fluorophenyl)-7-methoxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties.
Uniqueness
3-(4-Fluorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the combination of its fluorophenyl, hydroxy, and piperidinylmethyl groups, which confer specific chemical reactivity and potential biological activities. This unique structure allows it to interact with a variety of molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20FNO3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C21H20FNO3/c22-16-7-4-14(5-8-16)17-12-15-6-9-19(24)18(20(15)26-21(17)25)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2 |
InChI Key |
MUKMOCJQTORDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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